rel-((3aR,6aR)-Octahydrocyclopenta[c]pyrrol-3a-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-((3aR,6aR)-Octahydrocyclopenta[c]pyrrol-3a-yl)methanol: is a complex organic compound characterized by its unique structure, which includes a cyclopentane ring fused with a pyrrolidine ring and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-((3aR,6aR)-Octahydrocyclopenta[c]pyrrol-3a-yl)methanol typically involves the following steps:
Cyclization: The initial step involves the cyclization of a suitable precursor to form the cyclopentane ring.
Pyrrolidine Ring Formation: The next step is the formation of the pyrrolidine ring through a series of reactions, including amination and reduction.
Methanol Group Addition: Finally, the methanol group is introduced via a hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
rel-((3aR,6aR)-Octahydrocyclopenta[c]pyrrol-3a-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohols.
Scientific Research Applications
rel-((3aR,6aR)-Octahydrocyclopenta[c]pyrrol-3a-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of rel-((3aR,6aR)-Octahydrocyclopenta[c]pyrrol-3a-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
rel-((3aR,6aR)-Octahydrocyclopenta[c]pyrrol-3a-yl)methanol can be compared with similar compounds such as:
Cyclopentanol: Similar in structure but lacks the pyrrolidine ring.
Pyrrolidinemethanol: Contains the pyrrolidine ring but not the cyclopentane ring.
Octahydrocyclopenta[c]pyrrole: Lacks the methanol group.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-6-8-3-1-2-7(8)4-9-5-8/h7,9-10H,1-6H2/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGGTKAULOSNOR-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2(C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC[C@]2(C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.